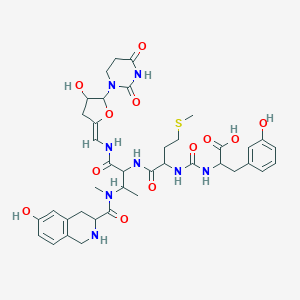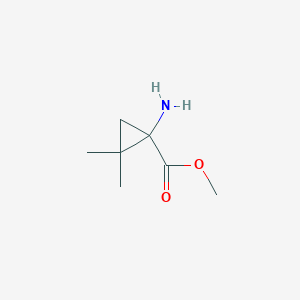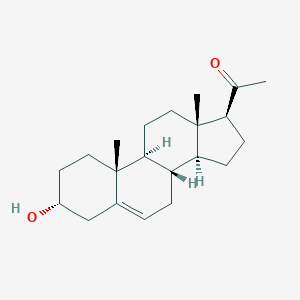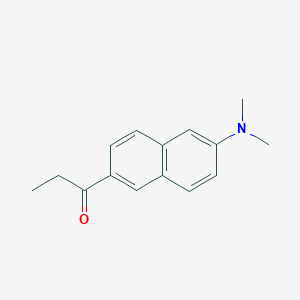
3-メチルアダマンタン-1-アミン塩酸塩
概要
説明
It is a tricyclic amine with the molecular formula C11H19N·HCl and a molecular weight of 201.74 g/mol . This compound is primarily used as a reference standard in pharmaceutical research and development.
科学的研究の応用
3-Methyladamantan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Employed in studies investigating the biological activity of adamantane derivatives.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
作用機序
Target of Action
It’s structurally similar to memantine, which is known to act on the n-methyl-d-aspartate (nmda) receptors .
Mode of Action
Based on its structural similarity to memantine, it may act as an nmda receptor antagonist . This means it could potentially block the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation .
Biochemical Pathways
If it acts similarly to memantine, it may influence pathways involving glutamate and nmda receptors .
Pharmacokinetics
It is suggested to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
If it acts similarly to memantine, it may help manage symptoms of neurodegenerative diseases like alzheimer’s by reducing excessive glutamate stimulation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyladamantan-1-amine hydrochloride typically involves the alkylation of adamantane derivatives. One common method starts with 1,3-dimethyladamantane, which undergoes a series of reactions including bromination and amination to yield the desired product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride.
Industrial Production Methods: Industrial production of 3-Methyladamantan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
化学反応の分析
Types of Reactions: 3-Methyladamantan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted adamantane derivatives.
類似化合物との比較
Memantine hydrochloride: A well-known derivative used in the treatment of Alzheimer’s disease.
1,3-Dimethyladamantane: Another adamantane derivative with similar structural properties.
3,5-Dimethyladamantan-1-amine hydrochloride: Shares a similar chemical structure but with additional methyl groups.
Uniqueness: 3-Methyladamantan-1-amine hydrochloride is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and biological properties. Its ability to modulate NMDA receptors sets it apart from other adamantane derivatives, making it a valuable compound in both research and therapeutic contexts .
特性
IUPAC Name |
3-methyladamantan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITBNCXKULHPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


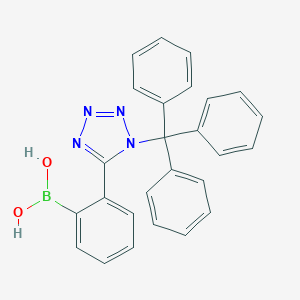
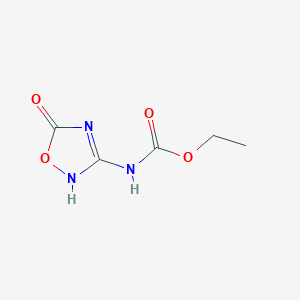
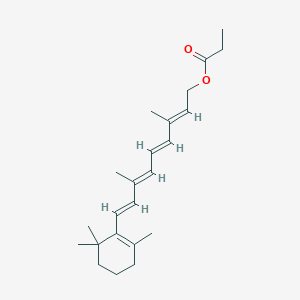
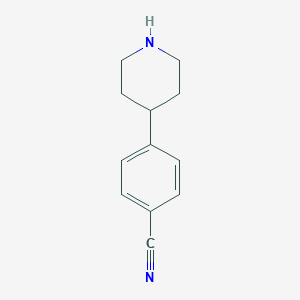

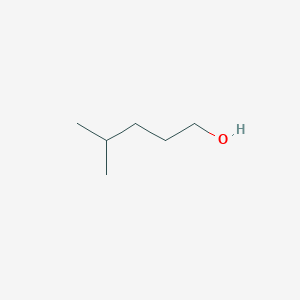
![14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one](/img/structure/B132011.png)
